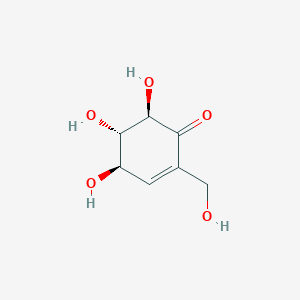![molecular formula C6H11ClOS3 B12610685 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol CAS No. 647864-27-5](/img/structure/B12610685.png)
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol is a chemical compound with a unique structure that includes a chlorine atom, a thiirane ring, and a disulfide linkage
Méthodes De Préparation
The synthesis of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol typically involves multiple steps. One common method includes the reaction of 1-chloro-3-propan-2-ol with thiirane-2-methanethiol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of new disulfide bonds. This property is particularly useful in modifying protein structures and functions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Chloro-3-methoxypropan-2-ol: This compound has a similar structure but lacks the thiirane and disulfide groups, making it less reactive in certain types of chemical reactions.
1-Chloro-2-methylbut-3-en-2-ol: This compound has a different carbon backbone and functional groups, leading to different reactivity and applications.
The uniqueness of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol lies in its combination of a chlorine atom, thiirane ring, and disulfide linkage, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
647864-27-5 |
|---|---|
Formule moléculaire |
C6H11ClOS3 |
Poids moléculaire |
230.8 g/mol |
Nom IUPAC |
1-chloro-3-(thiiran-2-ylmethyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H11ClOS3/c7-1-5(8)2-10-11-4-6-3-9-6/h5-6,8H,1-4H2 |
Clé InChI |
OJXDKTUNTCWJPM-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CSSCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


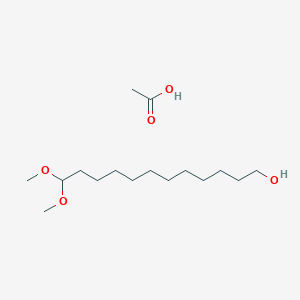
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
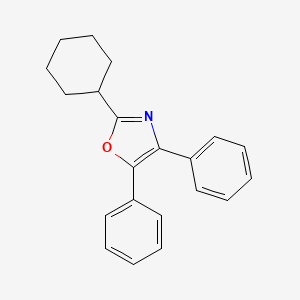
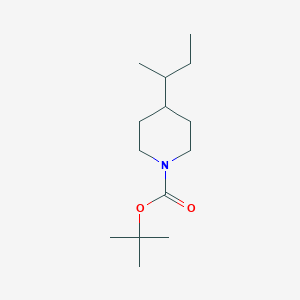
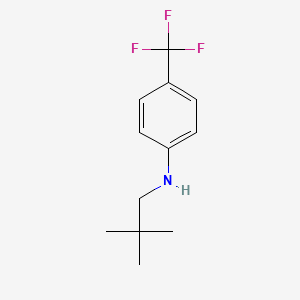
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
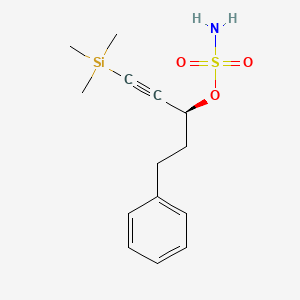
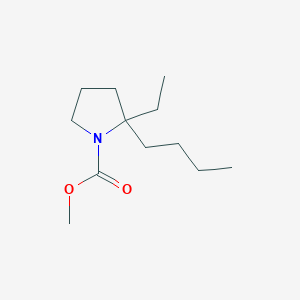
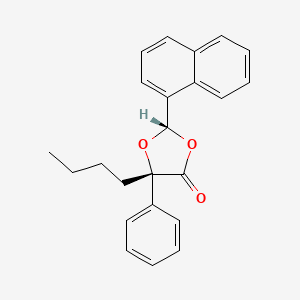
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
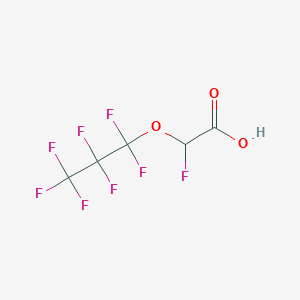
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
